molecular formula C12H18ClN5O B13960483 Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- CAS No. 55477-34-4

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl-

Cat. No.: B13960483
CAS No.: 55477-34-4
M. Wt: 283.76 g/mol
InChI Key: PPXIIWYEVFSUCR-UHFFFAOYSA-N
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Description

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-dicarbonyl compound, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of Substituents: The acetylamino, chloro, and methylpiperazino groups can be introduced through substitution reactions using appropriate reagents and catalysts.

    Final Modifications: The final product may require purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

Pyrimidine derivatives are widely used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are also used as probes and inhibitors in biochemical assays.

Medicine

Pyrimidine derivatives have significant medicinal applications, including as antiviral, anticancer, and antimicrobial agents. They are key components in drugs such as antiviral medications and chemotherapeutic agents.

Industry

In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of pyrimidine derivatives depends on their specific structure and target. Generally, they may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, some pyrimidine derivatives inhibit enzyme activity by binding to the active site, while others may interfere with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Similar in structure but with different chemical properties and applications.

    Purine Derivatives: Contain a fused pyrimidine-imidazole ring system and are important in biochemistry.

    Triazine Derivatives: Contain a six-membered ring with three nitrogen atoms and have applications in agriculture and industry.

Uniqueness

Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties. These unique features can make it a valuable compound for specific applications in research and industry.

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl- has been studied for its potential therapeutic applications, particularly as an inhibitor of various biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl can be represented as follows:

  • Molecular Formula: C13_{13}H18_{18}ClN3_{3}O
  • Molecular Weight: 273.76 g/mol

This compound features a pyrimidine ring substituted with an acetylamino group, a chloro group, and a piperazino moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this pyrimidine derivative exhibits a variety of biological activities:

  • Antitumor Activity:
    • In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a related pyrimidine derivative demonstrated IC50_{50} values in the low micromolar range against human cancer cell lines .
    • A study on Mannich bases derived from imidazo[1,2-a]pyrimidines reported significant antiproliferative activity, suggesting that structural modifications on the pyrimidine framework can enhance efficacy against cancer cells .
  • Enzyme Inhibition:
    • Pyrimidine derivatives have been reported to act as inhibitors of various enzymes. Specifically, compounds similar to Pyrimidine, 2-acetylamino-4-chloro-6-(4-methylpiperazino)-5-methyl have shown inhibitory effects on carbonic anhydrase and cholinesterases . These enzymes are critical in numerous physiological processes and represent potential therapeutic targets.
  • Antimicrobial Activity:
    • The biological activity of Mannich bases derived from pyrimidines has been linked to their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities .

Data Table: Biological Activities of Pyrimidine Derivatives

Activity TypeCompound ExampleIC50_{50} / MIC (µM)Reference
AntitumorPyrimidine derivative (similar structure)0.01 - 79.4
Enzyme InhibitionCholinesterase inhibitorsNanomolar range
AntimicrobialMannich bases derived from pyrimidinesVaries

Case Study 1: Antitumor Activity

A series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against three human cancer cell lines (A549, HeLa, MCF-7). Among the tested compounds, one derivative showed an IC50_{50} value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, several pyrimidine derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE). The compound demonstrated potent inhibition with IC50_{50} values significantly lower than those of traditional AChE inhibitors like Tacrine.

Properties

CAS No.

55477-34-4

Molecular Formula

C12H18ClN5O

Molecular Weight

283.76 g/mol

IUPAC Name

N-[4-chloro-5-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C12H18ClN5O/c1-8-10(13)15-12(14-9(2)19)16-11(8)18-6-4-17(3)5-7-18/h4-7H2,1-3H3,(H,14,15,16,19)

InChI Key

PPXIIWYEVFSUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)NC(=O)C)N2CCN(CC2)C

Origin of Product

United States

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